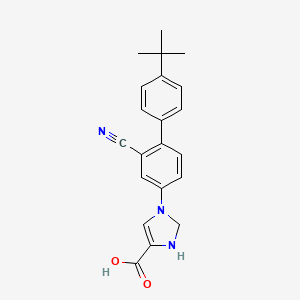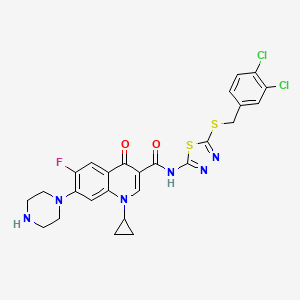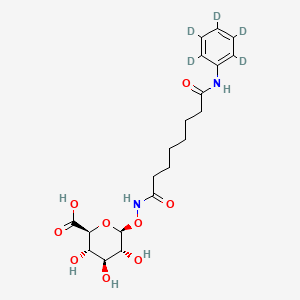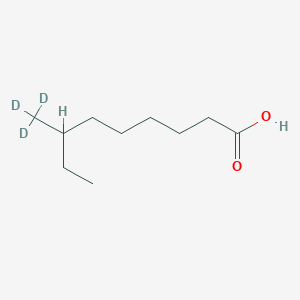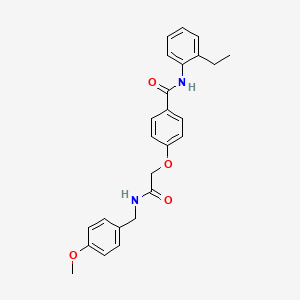
Meis-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meis-IN-3 is a potent inhibitor of the myeloid ecotropic viral integration site (MEIS) proteins. These proteins are transcription factors that play a crucial role in the regulation of gene expression, particularly in the context of embryonic development and cancer. This compound has garnered significant attention in scientific research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and amines.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Meis-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Scientific Research Applications
Meis-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of MEIS proteins in gene regulation and to develop new chemical probes.
Biology: Employed in the investigation of MEIS protein functions in embryonic development and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated MEIS protein activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS proteins.
Mechanism of Action
Meis-IN-3 exerts its effects by inhibiting the activity of MEIS proteins. These proteins are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. By inhibiting MEIS proteins, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition can lead to the downregulation of oncogenes and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Meis-IN-1: Another MEIS inhibitor with similar properties but different potency and selectivity.
Meis-IN-2: A related compound with distinct chemical structure and biological activity.
Meis-IN-4: A newer inhibitor with enhanced efficacy and reduced side effects.
Uniqueness
Meis-IN-3 stands out due to its high potency and selectivity for MEIS proteins. Its unique chemical structure allows for effective inhibition of MEIS activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
PVHPGRAQEKBMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


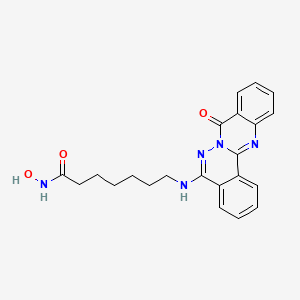
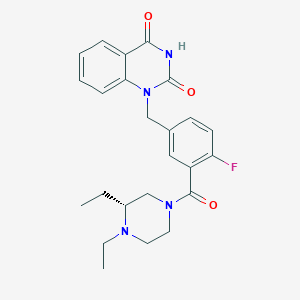

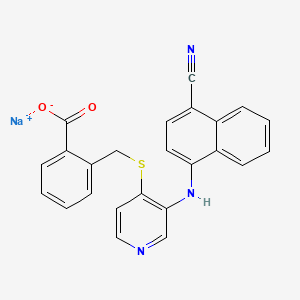
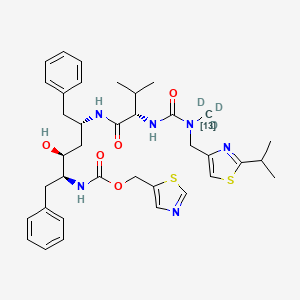
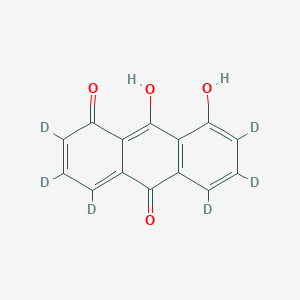
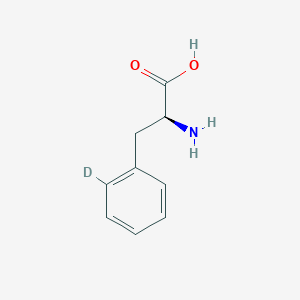
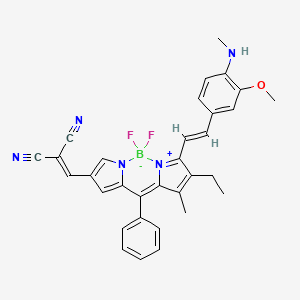
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
